A Technical Guide to 3-(2-Nitroethyl)-1H-indole: Synthesis, Properties, and Applications for Chemical Researchers
A Technical Guide to 3-(2-Nitroethyl)-1H-indole: Synthesis, Properties, and Applications for Chemical Researchers
Introduction
Indole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Within this class, 3-(2-Nitroethyl)-1H-indole emerges as a pivotal synthetic intermediate. Its structure, featuring a reactive nitroethyl side chain at the electron-rich C3 position of the indole nucleus, provides a versatile handle for extensive chemical modifications.
This guide offers an in-depth examination of 3-(2-Nitroethyl)-1H-indole, designed for researchers and professionals in organic synthesis and drug development. We will explore its fundamental chemical properties, detail robust synthetic protocols, and discuss its critical applications, particularly as a precursor to the neurologically significant tryptamine scaffold. Often arising as a thermodynamically stable and seemingly inert byproduct in certain modern synthetic routes, recent advancements have also demonstrated its potential for activation and transformation, highlighting a key area of contemporary chemical problem-solving.[1][2]
Chemical Identity and Properties
A precise understanding of a compound's structure and physicochemical properties is fundamental to its effective application in a research setting.
Chemical Structure
The formal IUPAC name for the compound is 3-(2-nitroethyl)-1H-indole .[3] It is registered under CAS Number 31731-23-4 .[3] The structure consists of a bicyclic indole core with a nitroethyl group attached at the third carbon position.
Caption: 2D Chemical Structure of 3-(2-Nitroethyl)-1H-indole.
Physicochemical Properties
The key quantitative descriptors for 3-(2-Nitroethyl)-1H-indole are summarized below, providing essential data for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4][5] |
| Molecular Weight | 190.20 g/mol | [4][5] |
| Exact Mass | 190.074227566 Da | [3][4][5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC[O-] | [3][5] |
| XLogP3 | 2.1 | [4][5] |
| Topological Polar Surface Area (PSA) | 61.6 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
| Rotatable Bond Count | 2 | [4][5] |
| Boiling Point (Predicted) | 407.5 °C at 760 mmHg | [5] |
| Flash Point (Predicted) | 200.2 °C | [5][6] |
| Density (Predicted) | 1.289 g/cm³ | [5][6] |
Synthesis Methodology
A reliable and scalable synthesis is paramount for the utilization of any chemical intermediate. The following protocol outlines a well-established method for preparing 3-(2-Nitroethyl)-1H-indole from indole.
Protocol: Synthesis via Vilsmeier-Haack Formylation and Henry Reaction
This two-step procedure first installs a formyl group at the C3 position of indole, which then undergoes a nitroaldol (Henry) reaction with nitromethane to yield the target compound.[7] This approach is favored for its high regioselectivity and operational simplicity.
Causality of Experimental Choices:
-
Vilsmeier-Haack Reagent: The use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This electrophile is highly specific for the electron-rich C3 position of the indole ring, ensuring excellent regioselectivity and avoiding side products.
-
Base in Henry Reaction: Sodium ethoxide is used as the base to deprotonate nitromethane, forming a nitronate anion. This nucleophile is essential for the subsequent condensation with the electrophilic aldehyde (3-formylindole).
Caption: Synthetic workflow for 3-(2-Nitroethyl)-1H-indole.
Step-by-Step Methodology:
-
Preparation of 3-Formylindole (Intermediate):
-
In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0-5 °C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier-Haack reagent.
-
Add a solution of indole in DMF to the reagent mixture, again ensuring the temperature is controlled.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of indole.
-
Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield crude 3-formylindole. Recrystallization from ethanol can be performed for purification.
-
-
Synthesis of 3-(2-Nitroethyl)-1H-indole:
-
Dissolve the synthesized 3-formylindole and nitromethane in a suitable solvent such as ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture. The base acts as a catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux and monitor its progress via TLC.[7]
-
Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product can be isolated via filtration if it precipitates, or by extraction following solvent removal.
-
Purification is typically achieved via column chromatography on silica gel.[7]
-
Key Chemical Transformations and Applications
The synthetic utility of 3-(2-Nitroethyl)-1H-indole lies in the reactivity of its nitroethyl group, which serves as a masked aminoethyl function. This makes it an exceptionally valuable precursor for tryptamine and its derivatives.
Role as a Tryptamine Precursor
Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as the neurotransmitter serotonin and numerous psychedelic drugs. The reduction of the nitro group in 3-(2-Nitroethyl)-1H-indole to a primary amine provides direct access to the tryptamine scaffold, a critical step in the synthesis of many pharmaceutical agents.[8]
Protocol: Reduction to 2-(1H-indol-3-yl)ethan-1-amine (Tryptamine)
A safe, efficient, and high-yielding method for this transformation utilizes a nickel(II)-catalyzed reduction with sodium borohydride.[8]
Causality of Experimental Choices:
-
Ni(OAc)₂ / NaBH₄ System: This combination is a powerful yet selective reducing system. Nickel(II) acetate is reduced in situ by sodium borohydride to form highly active nickel boride species, which are effective catalysts for the reduction of nitroalkanes to primary amines. This method avoids the harsh conditions or expensive catalysts (like palladium on carbon with high-pressure hydrogen) often required for this transformation.
Caption: Catalytic reduction to the tryptamine scaffold.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the 3-(2-Nitroethyl)-1H-indole starting material in a 60:1 mixture of acetonitrile and water.[8]
-
Add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1 equivalent) to the solution and stir at room temperature.[8]
-
Carefully add sodium borohydride (NaBH₄, 4 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.[8]
-
Monitor the reaction by TLC. The reduction is typically rapid and often complete within 20-30 minutes.[8]
-
Upon completion, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize excess borohydride.
-
Perform an aqueous workup, typically involving basification to ensure the product is in its free-base form, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tryptamine product. Further purification can be done by chromatography or salt formation.
Safety, Handling, and Storage
Proper handling and storage are critical when working with nitroalkanes and indole derivatives. While a specific, comprehensive safety data sheet for 3-(2-Nitroethyl)-1H-indole is not universally available, guidelines can be established from data on structurally similar compounds.[9]
| Aspect | Recommendation | Rationale |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[9] | To avoid inhalation of dusts or vapors. |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10] | To prevent eye and skin contact. |
| Ignition Sources | Avoid formation of dust. Keep away from heat, sparks, and open flames. Use non-sparking tools.[9][11] | Nitro compounds can be energetic, and dusts can form explosive mixtures with air.[11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] | To prevent degradation and ensure stability. |
| In case of Contact | Eyes: Flush with water for at least 15 minutes. Skin: Wash off with soap and plenty of water.[9] | Immediate action to minimize exposure and irritation. |
Conclusion
3-(2-Nitroethyl)-1H-indole is a compound of significant value in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an indispensable intermediate for accessing the tryptamine core, which is central to numerous areas of drug discovery. The synthetic and transformative protocols detailed in this guide provide a robust framework for its preparation and use. Furthermore, ongoing research into the activation of this and similar "unreactive" byproducts continues to push the boundaries of synthetic efficiency, underscoring the dynamic nature of modern chemical science.
References
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Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Retrieved from [Link]
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ResearchGate. (2021). Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent conversion.... Retrieved from [Link]
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LookChem. (n.d.). 3-(2-Nitroethyl)-1h-indole. Retrieved from [Link]
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Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Nitroethyl)-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1 H-Indoles into 2-(1 H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 3-(2-nitroethyl)indole | CAS#:31731-23-4. Retrieved from [Link]
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Danjuma, J., et al. (2025). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Retrieved from [Link]
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